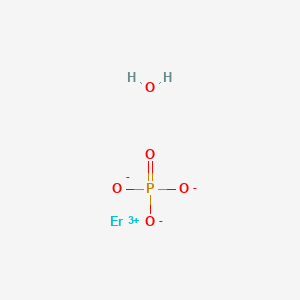

Erbium(III) phosphate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erbium(III) phosphate hydrate is a chemical compound with the formula ErPO4 · xH2O . It is a crystalline material known for its diverse applications in various industries .

Molecular Structure Analysis

The molecular structure of this compound consists of a first coordination sphere of 6-7 O atoms at 2.36(1) Å and a second one of 3 Cl atoms at 2.89(2) Å . The number of electrons in each of Erbium’s shells is [2, 8, 18, 30, 8, 2] and its electron configuration is [Xe]4f 12 6s 2 .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 278.9 (anhydrous basis) . Its exact mass is 278.894278 g/mol . The specific melting point, boiling point, density, and solubility in H2O are not available .Scientific Research Applications

Phosphate Materials in Agriculture and Environmental Management

Phosphate materials, including those similar to Erbium(III) phosphate hydrate, play a crucial role in agriculture through their use in fertilizers for crop nutrition. Phosphate solubilizing microorganisms (PSMs) have shown potential in enhancing the efficiency of phosphate utilization from rock phosphate sources, offering a sustainable alternative to traditional phosphate fertilizers which may contain harmful heavy metals (Jayaneththi J.P.H.U., 2017). Furthermore, phosphate materials are investigated for their ability to recover phosphorus from wastewater, addressing global phosphorus scarcity and preventing the eutrophication of water bodies (E. Desmidt et al., 2015).

Advanced Materials and Coatings

Erbium-doped materials, including silicon and glass, are extensively studied for their photoluminescence properties, especially for applications in light-emitting diodes (LEDs) and lasers. Erbium doped into silicon or glass matrices can significantly enhance the material's optical properties, making them suitable for high-efficiency lighting and optical communication technologies (Z. Krasilnik et al., 2005). Biomedical coatings on magnesium alloys for improved corrosion resistance and biocompatibility also highlight the potential of phosphate materials in medical implant technologies (H. Hornberger et al., 2012).

Environmental Remediation

Phosphate materials are also vital in environmental remediation efforts, particularly in the stabilization of heavy metals in soils. The ability of these materials to immobilize toxic metals such as arsenic, lead, and cadmium can prevent leaching into groundwater and reduce bioavailability, thereby mitigating environmental and health risks (J. Kumpiene et al., 2008).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

erbium(3+);phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQXJPLNEUYGOX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Er+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH2O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14242-01-4 |

Source

|

| Record name | Erbium(III) phosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.